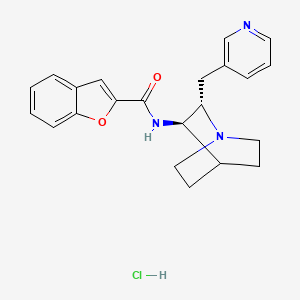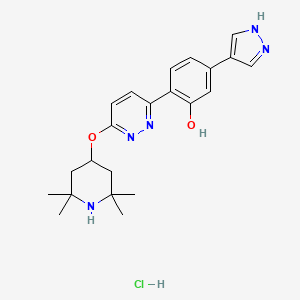
Ácido bromo-PEG5-fosfónico
Descripción general
Descripción
Bromo-PEG5-phosphonic acid is a compound with the molecular formula C12H26BrO8P . It is also known by other names such as (17-bromo-3,6,9,12,15-pentaoxaheptadecyl)phosphonic acid . This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Molecular Structure Analysis
The IUPAC name for Bromo-PEG5-phosphonic acid is 2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylphosphonic acid . The InChI is 1S/C12H26BrO8P/c13-1-2-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22(14,15)16/h1-12H2,(H2,14,15,16) . The Canonical SMILES is C(COCCOCCP(=O)(O)O)OCCOCCOCCBr .Physical And Chemical Properties Analysis
The molecular weight of Bromo-PEG5-phosphonic acid is 409.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 17 . The exact mass and monoisotopic mass is 408.05487 g/mol . The topological polar surface area is 104 Ų . The heavy atom count is 22 .Aplicaciones Científicas De Investigación
Sistemas de administración de fármacos
El ácido bromo-PEG5-fosfónico se utiliza en el desarrollo de sistemas de administración de fármacos debido a su enlace PEG hidrofílico, que aumenta la solubilidad en agua de los compuestos {svg_1}. Esta propiedad es crucial para aumentar la biodisponibilidad de los fármacos en el cuerpo, lo que permite terapias más efectivas y específicas.
Diagnóstico médico
En el diagnóstico médico, el ácido bromo-PEG5-fosfónico sirve como enlace en la síntesis de agentes de diagnóstico {svg_2}. Su función es fundamental para mejorar la solubilidad y la estabilidad de los marcadores de diagnóstico, lo que mejora la precisión de diversas pruebas de diagnóstico.
Ciencia de los materiales
El compuesto encuentra su uso en la ciencia de los materiales como componente en la síntesis de PROTAC (quimeras de orientación de proteólisis), que son moléculas diseñadas para degradar proteínas específicas dentro de las células {svg_3}. Esto tiene implicaciones para el desarrollo de nuevos materiales con posibles aplicaciones biomédicas.
Nanotecnología
El ácido bromo-PEG5-fosfónico es fundamental en la nanotecnología, particularmente en la fabricación de dispositivos y materiales a nanoescala {svg_4}. Su capacidad para mejorar la solubilidad y unir otras estructuras moleculares es valiosa para crear nanomateriales más eficientes.
Química analítica
En la química analítica, el ácido bromo-PEG5-fosfónico se utiliza como estándar o reactivo en varios análisis químicos para garantizar la precisión y la exactitud de las mediciones {svg_5}. Sus propiedades estables lo convierten en un componente ideal en la calibración de instrumentos analíticos.
Aplicaciones ambientales
Aunque no se menciona directamente en los resultados de la búsqueda, se sabe que los compuestos similares al ácido bromo-PEG5-fosfónico se utilizan en aplicaciones ambientales, como el tratamiento de agua y como aditivos para mejorar las propiedades de los sensores ambientales {svg_6}. La estabilidad y la solubilidad del compuesto pueden ser ventajosas en estos entornos.
Mecanismo De Acción
Target of Action
Bromo-PEG5-phosphonic acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of Bromo-PEG5-phosphonic acid involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The Bromo-PEG5-phosphonic acid serves as this linker, connecting the two ligands. Once the PROTAC is formed, it exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The primary biochemical pathway affected by Bromo-PEG5-phosphonic acid is the ubiquitin-proteasome system. This system is responsible for protein degradation within cells. By using Bromo-PEG5-phosphonic acid as a linker in PROTACs, specific proteins can be targeted for degradation, thereby influencing the associated biochemical pathways .
Pharmacokinetics
The hydrophilic peg chain in the compound is known to increase the water solubility of compounds in aqueous media , which could potentially impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the action of Bromo-PEG5-phosphonic acid is the selective degradation of target proteins. By serving as a linker in PROTACs, it allows for the specific targeting of proteins for degradation by the ubiquitin-proteasome system . This can have various molecular and cellular effects, depending on the specific target protein being degraded.
Action Environment
The action of Bromo-PEG5-phosphonic acid is influenced by the intracellular environment, as it relies on the ubiquitin-proteasome system for its mode of action . Factors such as pH, temperature, and the presence of other molecules could potentially influence its action, efficacy, and stability.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Bromo-PEG5-phosphonic acid plays a crucial role in biochemical reactions as a PROTAC linker . It interacts with various enzymes, proteins, and other biomolecules to form PROTAC molecules. The nature of these interactions is largely dependent on the specific target protein and E3 ubiquitin ligase used in the PROTAC design .
Cellular Effects
The effects of Bromo-PEG5-phosphonic acid on cells are primarily through its role in the formation of PROTACs. These molecules can influence cell function by selectively degrading target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Bromo-PEG5-phosphonic acid exerts its effects at the molecular level through its role in PROTACs. These molecules work by binding to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Metabolic Pathways
Bromo-PEG5-phosphonic acid is involved in the metabolic pathways related to the ubiquitin-proteasome system through its role in PROTACs . It interacts with enzymes involved in protein ubiquitination and degradation.
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26BrO8P/c13-1-2-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22(14,15)16/h1-12H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIUTFVREYVRJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCP(=O)(O)O)OCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26BrO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)

![N~2~-[7-(3,4-Dimethoxyphenyl)quinoxalin-2-Yl]-N-Methylglycinamide](/img/structure/B606332.png)
![5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B606334.png)


![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)
![[(3aR,4R,9bR)-8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B606342.png)